molecular formula C8H9ClN2O2 B2883520 [(2-chloro-5-nitrophenyl)methyl](methyl)amine CAS No. 872107-89-6

[(2-chloro-5-nitrophenyl)methyl](methyl)amine

Cat. No.: B2883520
CAS No.: 872107-89-6
M. Wt: 200.62
InChI Key: YRTNCUPHKWUHMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2-chloro-5-nitrophenyl)methyl](methyl)amine is an organic compound with the molecular formula C8H9ClN2O2 It is a derivative of aniline, where the aniline nitrogen is substituted with a methyl group and the benzene ring is substituted with a chlorine atom and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-chloro-5-nitrophenyl)methyl](methyl)amine typically involves the nitration of 2-chloroaniline followed by methylation. The nitration process introduces a nitro group at the para position relative to the chlorine atom on the benzene ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 2-chloro-5-nitroaniline is then subjected to methylation using methyl iodide in the presence of a base such as potassium carbonate to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[(2-chloro-5-nitrophenyl)methyl](methyl)amine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methyl group on the nitrogen can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Hydrogen peroxide or other peroxides.

Major Products Formed

    Reduction: 1-(2-chloro-5-aminophenyl)-N-methylmethanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: N-oxide derivatives of this compound.

Scientific Research Applications

[(2-chloro-5-nitrophenyl)methyl](methyl)amine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [(2-chloro-5-nitrophenyl)methyl](methyl)amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atom and methyl group can also influence the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-nitroaniline: Similar structure but lacks the N-methyl group.

    1-(2-chloro-5-nitrophenyl)ethanone: Similar structure but with a carbonyl group instead of the N-methyl group.

    2-chloro-5-nitrophenol: Similar structure but with a hydroxyl group instead of the N-methyl group.

Uniqueness

[(2-chloro-5-nitrophenyl)methyl](methyl)amine is unique due to the presence of the N-methyl group, which can influence its reactivity and biological activity. This structural feature can enhance its solubility, stability, and ability to interact with specific molecular targets compared to its analogs .

Properties

IUPAC Name

1-(2-chloro-5-nitrophenyl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-10-5-6-4-7(11(12)13)2-3-8(6)9/h2-4,10H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTNCUPHKWUHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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